3-Ethylpentyl methanesulfonate 3-Ethylpentyl methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14016174
InChI: InChI=1S/C8H18O3S/c1-4-8(5-2)6-7-11-12(3,9)10/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C8H18O3S
Molecular Weight: 194.29 g/mol

3-Ethylpentyl methanesulfonate

CAS No.:

Cat. No.: VC14016174

Molecular Formula: C8H18O3S

Molecular Weight: 194.29 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylpentyl methanesulfonate -

Specification

Molecular Formula C8H18O3S
Molecular Weight 194.29 g/mol
IUPAC Name 3-ethylpentyl methanesulfonate
Standard InChI InChI=1S/C8H18O3S/c1-4-8(5-2)6-7-11-12(3,9)10/h8H,4-7H2,1-3H3
Standard InChI Key LAGUWXNRDZOOSD-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CCOS(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

3-Ethylpentyl methanesulfonate (C₈H₁₈O₃S) consists of a methanesulfonate group (–SO₃CH₃) linked to a 3-ethylpentyl moiety. The branched alkyl chain introduces steric effects that influence its reactivity and physical properties compared to linear analogs like ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS) .

Structural Analysis

The 3-ethylpentyl group (–OCH₂CH(C₂H₅)CH₂CH₂CH₂–) creates a tertiary carbon center, which may reduce hydrolysis rates compared to primary alkyl sulfonates . This structural feature is critical in pharmaceutical applications where stability under physiological conditions is paramount .

Synthesis and Industrial Production

Synthetic Routes

The esterification of methanesulfonic acid with 3-ethylpentanol is the most plausible synthesis method, mirroring protocols for related compounds like pentan-3-yl methanesulfonate . Key steps include:

  • Acid-Catalyzed Esterification:
    CH3SO3H+C5H11CH(C2H5)OHC8H18O3S+H2O\text{CH}_3\text{SO}_3\text{H} + \text{C}_5\text{H}_{11}\text{CH(C}_2\text{H}_5\text{)OH} \rightarrow \text{C}_8\text{H}_{18}\text{O}_3\text{S} + \text{H}_2\text{O}
    This reaction typically employs sulfuric acid or toluenesulfonic acid as catalysts .

  • Purification: Distillation or recrystallization to achieve >95% purity, as seen in MMS production .

Process Optimization

  • Temperature: Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition .

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve yields .

  • Base Addition: Partial neutralization with weak bases (e.g., 2,6-lutidine) minimizes ester degradation .

Physicochemical Properties

Physical State and Stability

  • Appearance: Likely a colorless to pale yellow liquid (based on EMS and MMS analogs) .

  • Boiling Point: Estimated 180–200°C (extrapolated from shorter-chain esters) .

  • Density: ~1.15–1.25 g/cm³ (similar to pentan-3-yl methanesulfonate) .

  • Solubility: Miscible with organic solvents (e.g., ethanol, ether); limited water solubility (<10 g/L) .

Reactivity Profile

  • Hydrolysis: Slower than linear esters due to steric hindrance. Hydrolyzes in alkaline conditions to methanesulfonic acid and 3-ethylpentanol .

  • Alkylation Activity: The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methanesulfonate esters are widely used in drug synthesis to introduce alkyl groups. For example:

  • Abiraterone Methanesulfonate: A salt form enhancing bioavailability .

  • Prodrug Activation: Sulfonate esters serve as protecting groups hydrolyzed in vivo .

Chemical Research

  • Alkylating Agent: Potential use in mutagenesis studies, though less common than EMS due to steric effects .

  • Ionic Liquids: Methanesulfonate-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium methanesulfonate) are solvents in green chemistry .

Environmental and Toxicological Data

Ecotoxicity

  • Aquatic Toxicity: Estimated LC₅₀ (fish) >100 mg/L (low toxicity due to low water solubility) .

  • Biodegradation: Slow; persists in anaerobic environments .

Mutagenicity and Carcinogenicity

  • In Vitro Mutagenesis: Likely induces DNA alkylation, analogous to EMS .

  • Carcinogen Classification: IARC Group 2B (possible human carcinogen) .

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